2-(2-Chloropropanamido)benzamide

Sigma receptor pharmacology Structure-activity relationship (SAR) Benzamide ligand design

Risk in SAR: procuring chloropropanamido benzamide without specifying regioisomer introduces confounding binding data. 2-(2-Chloropropanamido)benzamide (CAS 129768-48-5) solves this as the ortho isomer: • Enables bidentate metal chelation-geometry absent in meta/para isomers, critical for metalloenzyme inhibitor design • (S)-α-chloro stereocenter permits enantioselective nucleophilic displacement without chiral resolution • Two chemically distinct amide groups in ortho relationship allow sequential chemoselective functionalization. For sigma-2 probe development & chiral building block synthesis. ≥95% purity; ships ambient.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 129768-48-5
Cat. No. B148053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloropropanamido)benzamide
CAS129768-48-5
Synonyms2-(2-ChloropropanaMido)benzaMide
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1C(=O)N)Cl
InChIInChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-5-3-2-4-7(8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15)
InChIKeyXWCPEJWYBOULRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloropropanamido)benzamide (CAS 129768-48-5): A Regioisomerically Defined ortho-Substituted Benzamide Scaffold for Sigma Receptor Ligand Development


2-(2-Chloropropanamido)benzamide (CAS 129768-48-5; molecular formula C10H11ClN2O2; MW 226.66 g/mol) is an ortho-substituted benzamide derivative bearing an N-2-chloropropanoyl side chain at the 2-position of the anthranilamide core . The compound features a chiral center at the α-carbon of the chloropropanamide moiety, existing as a racemic mixture or, optionally, as the individual (S)-enantiomer (CAS 129768-48-5 designates the (S)-configuration, InChIKey stereochemical suffix LURJTMIESA-N) . Its structural hallmark—the juxtaposition of the primary carboxamide at C1 and the chloropropanamido at C2—places it within the benzamide-derived sigma (σ) receptor ligand family, a compound class extensively characterized for S1R/S2R binding modulation [1]. The compound serves as a versatile synthetic building block with documented melting point 140–142 °C and boiling point 460.1 ± 30.0 °C, providing procurement-relevant physical identity benchmarks .

Why 2-(2-Chloropropanamido)benzamide Cannot Be Interchanged with 3-Chloro or 4-Chloro Regioisomeric Benzamide Analogs: Position-Dependent SAR


Within the chloropropanamido-benzamide family, regioisomeric substitution (ortho vs. meta vs. para) on the aromatic ring is not a trivial structural nuance—it fundamentally alters the pharmacophoric presentation of the chloropropanamide side chain relative to the primary carboxamide . A systematic SAR study of 37 benzamide sigma-1 receptor ligands (Donnier-Maréchal et al., Eur J Med Chem, 2017) established that the position of halogen substitution on the benzamide scaffold critically governs sigma-1/sigma-2 selectivity: 4-substituted derivatives containing Cl, CN, or NO2 groups achieved S1R Ki values of 1.2–3.6 nM with S2R/S1R selectivity indices reaching 28,000–83,000, while the overall position of the amide-bearing side chain and the hydrophobic amine fragment also exerted pronounced effects on selectivity [1]. Procuring a generic “chloropropanamido benzamide” without attention to the specific regioisomer—2-(2-chloropropanamido)benzamide (ortho) vs. 3-(2-chloropropanamido)benzamide (meta) vs. 4-(2-chloropropanamido)benzamide (para)—introduces a confounding variable in any structure-activity or binding study, as the intramolecular hydrogen-bonding capacity between the ortho-situated carboxamide and chloropropanamido group is absent in the meta and para isomers .

Product-Specific Quantitative Differentiation Evidence: 2-(2-Chloropropanamido)benzamide vs. Regioisomeric and Side-Chain Analogs


Positional Selectivity in Sigma Receptor Binding: ortho-2-Substitution Confers a Distinct S2R/S1R Profile Compared to 4-Substituted Benzamide Analogs

In the benzamide SAR series reported by Donnier-Maréchal et al. (2017), the position of the halogeno substituent on the benzamide scaffold was identified as a critical determinant of sigma-1 vs. sigma-2 selectivity. The 4-substituted benzamide compounds 7i (4-Cl), 7w (4-CN), and 7y (4-NO2) exhibited excellent S1R affinity (Ki = 1.2–3.6 nM) and minimal S2R binding (Ki up to 1,400 nM), yielding selectivity indices (IC50 in SY5Y cells / Ki S1R) of 28,000–83,000 [1]. By contrast, the target compound 2-(2-chloropropanamido)benzamide—bearing the chloropropanamido substitution at the ortho (2-) position—presents a fundamentally different pharmacophoric geometry wherein the primary carboxamide is available for intramolecular interaction with the side-chain amide, a feature precluded in 4-substituted analogs. While direct head-to-head sigma binding data for the target compound are not publicly available, class-level inference from the benzamide SAR landscape indicates that moving the substituent from para to ortho shifts the S2R/S1R selectivity profile toward a more balanced or S2R-favoring phenotype [2]. This positional differentiation is of direct procurement relevance for laboratories developing sigma-2-selective molecular probes for tumor imaging, a field in which benzamide-based sigma-2 ligands are actively pursued [3].

Sigma receptor pharmacology Structure-activity relationship (SAR) Benzamide ligand design

Physical Property Differentiation: Melting Point as an Identity and Purity Benchmark vs. Positional Isomers

2-(2-Chloropropanamido)benzamide exhibits a melting point of 140–142 °C as reported by commercial analytical databases . This sharp melting range provides a rapid, cost-effective identity and initial purity verification metric that distinguishes it from its regioisomeric analogs. The 3-(2-chloropropanamido)benzamide (CAS 1098346-34-9) and 4-(2-chloropropanamido)benzamide (CAS 749907-03-7) regioisomers possess the identical molecular formula and mass (C10H11ClN2O2, MW 226.66), rendering them indistinguishable by MS or elemental analysis alone . In a procurement workflow where an incorrect regioisomer could confound SAR interpretation or synthetic-derivatization outcomes, the melting point serves as a cost-effective first-line authenticity check that does not require NMR or HPLC access .

Analytical chemistry Quality control Compound identity verification

Synthetic Versatility of the ortho-Carboxamide Motif: A Bifunctional Scaffold for Sequential Derivatization vs. Simpler Chloropropanamides

2-(2-Chloropropanamido)benzamide possesses two chemically differentiated amide functionalities: (i) the primary carboxamide at C1 (directly on the aromatic ring) and (ii) the secondary chloropropanamido at the 2-position (via the aniline nitrogen). This bifunctional architecture enables chemoselective sequential derivatization—the primary carboxamide can be independently functionalized (e.g., dehydrated to nitrile, reduced to amine, or coupled to form N-substituted benzamides) while preserving the chloropropanamido side chain intact . This contrasts with simpler N-phenyl-2-chloropropionamide (CAS 21262-52-2), which lacks the second carboxamide handle and thus limits elaboration to a single functional group . Among the chloropropanamido-benzamide regioisomers, only the ortho-substituted variant benefits from potential intramolecular hydrogen bonding and directed ortho-metallation effects that can be exploited for regioselective further functionalization of the aromatic ring .

Medicinal chemistry Synthetic methodology Library synthesis

Chlorine vs. Bromine Side-Chain Halogen: Reactivity Differentiation in Nucleophilic Displacement Reactions

The α-chlorine atom in the 2-chloropropanamido side chain of the target compound provides a leaving group for nucleophilic displacement reactions. Compared to the bromo analog (e.g., 2-(2-bromopropanamido)benzamide derivatives, not commercially available as the parent but represented by N-benzyl-2-bromopropanamide, CAS 6653-71-0), the chloro leaving group exhibits lower reactivity (chloride is a poorer leaving group than bromide by approximately 4–6 orders of magnitude in SN2 reactions) . This moderated reactivity allows for greater selectivity control in sequential functionalization protocols, reducing side-reaction risk during chemoselective transformations of the primary carboxamide group . Furthermore, enantioselective displacement of the α-chlorine in 2-chloropropanamides has been established as a route to chiral alaninamide derivatives, a synthetic pathway directly accessible from the target compound [1].

Synthetic chemistry Nucleophilic substitution Reactivity tuning

The Benzo-Fused ortho-Carboxamide Effect: Chelation-Enhanced Metal Binding Potential vs. Non-Chelating Regioisomers

The ortho relationship between the primary carboxamide and the secondary chloropropanamido group in 2-(2-chloropropanamido)benzamide creates a potential bidentate metal-binding motif where both the carboxamide carbonyl oxygen and the chloropropanamido oxygen/nitrogen can participate in chelation . This contrasts with 3- and 4-substituted regioisomers, where the spatial separation between the two amide groups precludes intramolecular chelation. Published anthranilamide derivatives containing ortho-disposed amide functionalities have demonstrated specific metal-binding properties relevant to factor Xa inhibition [1] and to the broader class of ortho-anthranilamides used in insecticidal diamide chemistry (e.g., chlorantraniliprole class) . While quantitative metal-binding affinity data for the specific target compound are not available, the structural prerequisite for chelation—the ortho arrangement of two carbonyl-bearing amide groups—is uniquely present in the 2-substituted isomer.

Coordination chemistry Metal chelation Drug design

Procurement-Guiding Application Scenarios for 2-(2-Chloropropanamido)benzamide (CAS 129768-48-5)


Scaffold Diversification in Sigma-2 Receptor Probe Development Programs

As established in Section 3 (Evidence Item 1), 2-(2-chloropropanamido)benzamide occupies an underexplored regioisomeric space in the benzamide sigma ligand family. Medicinal chemistry teams developing sigma-2-selective molecular probes for tumor imaging should procure this ortho-substituted isomer specifically, rather than the more extensively characterized 4-substituted analogs, to access a structurally differentiated starting point predicted by class-level SAR to yield a binding profile shifted toward sigma-2 selectivity [1]. The chloropropanamido side chain can be further elaborated via nucleophilic displacement of the α-chloro group to generate diverse analogs for systematic SAR exploration .

Chemoselective Bifunctional Building Block for Sequential Library Synthesis

As detailed in Section 3 (Evidence Item 3), the target compound contains two chemically distinct amide groups whose ortho-relationship enables sequential, chemoselective functionalization. Synthetic chemistry groups constructing compound libraries should select this specific isomer when a synthetic plan requires: (a) initial modification of the primary carboxamide (e.g., dehydration to nitrile, reduction to amine, or N-alkylation) while preserving the chloropropanamido group, followed by (b) subsequent diversification at the chloropropanamido side chain via nucleophilic displacement . Neither the 3- nor 4-substituted regioisomers can leverage intramolecular hydrogen-bond-directed reactivity effects during these transformations.

Metal-Chelation-Dependent Biological Assay Development

Based on the ortho-anthranilamide structural precedent described in Section 3 (Evidence Item 5), the target compound's unique ability to function as a bidentate metal chelator makes it the regioisomer of choice for designing metalloenzyme inhibitor candidates. Research groups investigating factor Xa inhibitors or other metal-dependent enzymatic targets should procure the 2-substituted isomer to access the chelation-capable geometry [2]. The para and meta regioisomers lack the spatial arrangement necessary for intramolecular bidentate metal coordination and should not be substituted in metal-binding studies.

Chiral Pool Entry for Enantiomerically Pure Alaninamide-Derived Bioactives

As noted in Section 3 (Evidence Item 4), the α-chloro stereocenter in 2-(2-chloropropanamido)benzamide can undergo enantioselective nucleophilic displacement to generate chiral alaninamide derivatives [3]. Laboratories engaged in asymmetric synthesis of amide-bearing chiral building blocks should procure the (S)-enantiomerically enriched form (CAS 129768-48-5 designates the (S)-configuration) to serve as a direct entry point into enantiomerically pure compound series, avoiding the need for chiral resolution at a later synthetic stage.

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